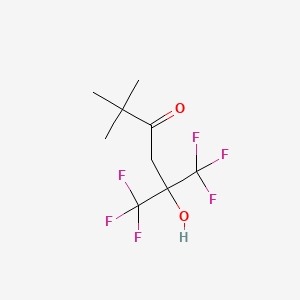
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their fused ring structures containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring structure through cyclization of appropriate precursors.
Iodination: Introduction of the iodine atom using reagents like iodine or iodinating agents under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-: can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo- exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal Transduction: It may influence cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazo(2,1-b)quinazolin-12(6H)-one: Without the iodine atom, this compound may have different reactivity and applications.
Other Halogenated Derivatives: Compounds with different halogens (e.g., chlorine, bromine) can be compared to highlight the unique properties conferred by the iodine atom.
Uniqueness
The presence of the iodine atom in Benzimidazo(2,1-b)quinazolin-12(6H)-one, 2-iodo-
Propiedades
Número CAS |
32701-17-0 |
|---|---|
Fórmula molecular |
C14H8IN3O |
Peso molecular |
361.14 g/mol |
Nombre IUPAC |
2-iodo-6H-benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C14H8IN3O/c15-8-5-6-10-9(7-8)13(19)18-12-4-2-1-3-11(12)17-14(18)16-10/h1-7H,(H,16,17) |
Clave InChI |
GFYBDLLHTVOEHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=NC4=C(C=C(C=C4)I)C(=O)N23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)

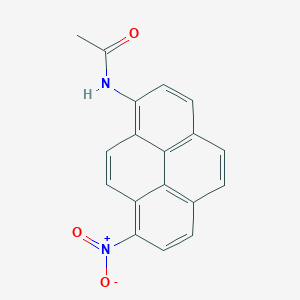
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)

![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
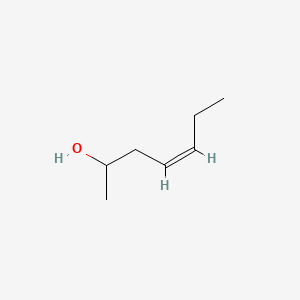

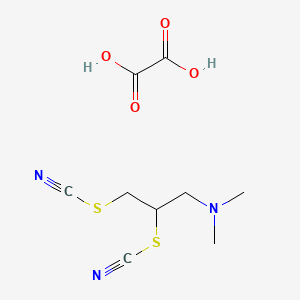
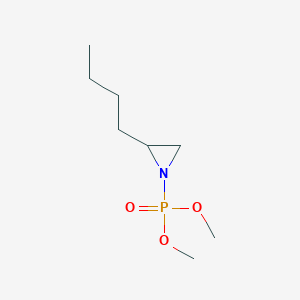

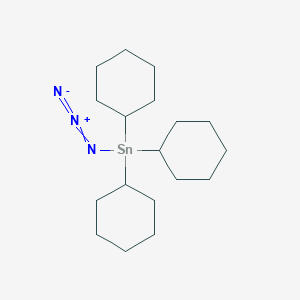
![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
